
7-Acetocoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetocoumarin is an organic compound belonging to the coumarin family, characterized by its aromatic structure. Its molecular formula is C₁₁H₈O₃, and it has a molecular weight of 188.1794 g/mol . Coumarins are known for their diverse biological activities and are widely used in various fields, including medicine, agriculture, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetocoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of acid catalysts. For this compound, resorcinol and ethyl acetoacetate are commonly used as starting materials. The reaction is typically conducted under reflux conditions with a strong acid catalyst like sulfuric acid or hydrochloric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Acetocoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-hydroxycoumarin.
Reduction: Reduction reactions can convert it into dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and alkyl halides.
Major Products Formed:
Oxidation: 7-Hydroxycoumarin
Reduction: Dihydrocoumarin derivatives
Substitution: Various substituted coumarins depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Acetocoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other coumarin derivatives, which are valuable in organic synthesis and material science.
Biology: Coumarin derivatives, including this compound, are studied for their potential as fluorescent probes in biological imaging.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties.
Industry: Used in the production of perfumes, cosmetics, and as additives in food and beverages
Wirkmechanismus
The mechanism of action of 7-Acetocoumarin involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Coumarin: The parent compound of 7-Acetocoumarin, known for its pleasant aroma and use in perfumes.
7-Hydroxycoumarin: A hydroxylated derivative with significant biological activity.
3-(Bromoacetyl)coumarin: Known for its use in synthesizing various heterocyclic compounds
Uniqueness of this compound: this compound stands out due to its specific acetyl group at the 7-position, which imparts unique chemical reactivity and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials .
Eigenschaften
CAS-Nummer |
87997-39-5 |
|---|---|
Molekularformel |
C11H8O3 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
7-acetylchromen-2-one |
InChI |
InChI=1S/C11H8O3/c1-7(12)9-3-2-8-4-5-11(13)14-10(8)6-9/h2-6H,1H3 |
InChI-Schlüssel |
RBGLULORZMUTRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


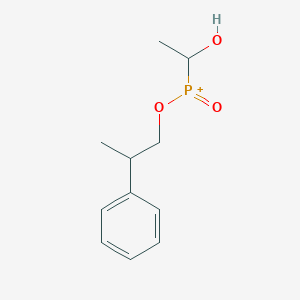
![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
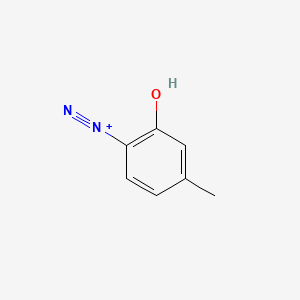
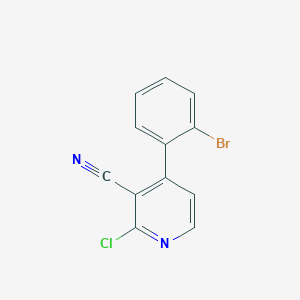
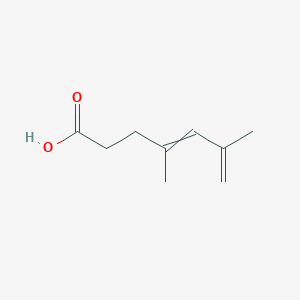
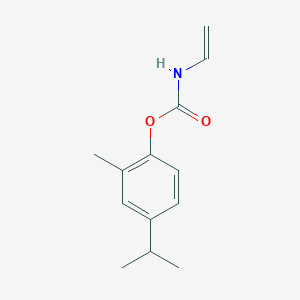

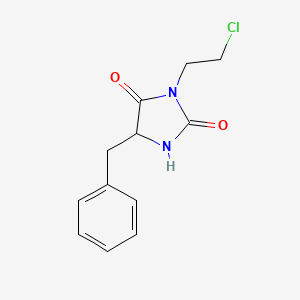
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)
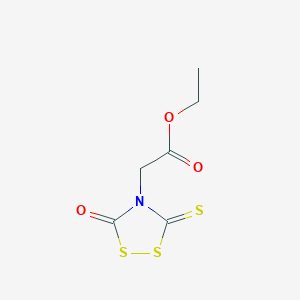

![Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate](/img/structure/B14395838.png)
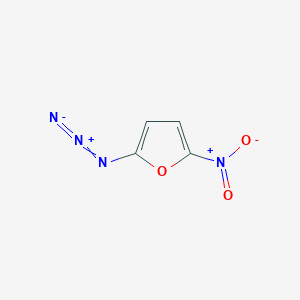
![Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone](/img/structure/B14395845.png)
